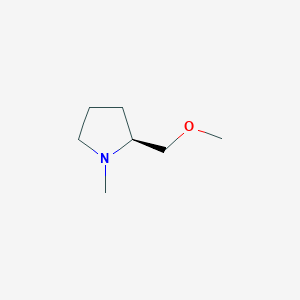![molecular formula C8H15N3O B3355697 8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one CAS No. 63285-61-0](/img/structure/B3355697.png)
8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one
Overview
Description
8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one, also known as tavapadon, is a small molecule drug that belongs to the class of dopamine D1/D5 receptor agonists. It is currently being studied for its potential therapeutic use in the treatment of Parkinson's disease and schizophrenia.
Mechanism of Action
Tavapadon activates dopamine D1/D5 receptors by binding to their allosteric site, which enhances the binding of dopamine to the receptor's orthosteric site. This results in the activation of downstream signaling pathways, including the cyclic AMP (cAMP) pathway, which is involved in the regulation of motor function, cognition, and emotion.
Biochemical and Physiological Effects:
Tavapadon's activation of the dopamine D1/D5 receptors results in several biochemical and physiological effects. It increases the release of dopamine in the striatum, which is involved in the regulation of motor function. It also enhances the activity of the prefrontal cortex, which is involved in the regulation of cognition and emotion. Tavapadon has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of 8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one is its specificity for the dopamine D1/D5 receptors, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for 8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one research. One direction is to further investigate its potential therapeutic use in Parkinson's disease and schizophrenia. Another direction is to study its effects on other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, future research could focus on the development of more potent and selective dopamine D1/D5 receptor agonists.
Scientific Research Applications
Tavapadon has been studied extensively for its potential therapeutic use in Parkinson's disease and schizophrenia. It has been shown to activate dopamine D1/D5 receptors, which are involved in the regulation of motor function, cognition, and emotion. Tavapadon's ability to activate these receptors makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by the loss of dopamine-producing neurons in the brain. Tavapadon has also been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
properties
IUPAC Name |
2-methyl-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-10-4-5-11-3-2-9-8(12)7(11)6-10/h7H,2-6H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSRRKSPVKNYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCNC(=O)C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493865 | |
| Record name | 8-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63285-61-0 | |
| Record name | Hexahydro-8-methyl-2H-pyrazino[1,2-a]pyrazin-1(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63285-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B3355694.png)
![1H-Imidazo[4,5-d]pyridazine-4,7-diamine](/img/structure/B3355705.png)

![1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid](/img/structure/B3355714.png)

![10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one](/img/structure/B3355739.png)